ピリジン・ヒドロフルオリド

説明

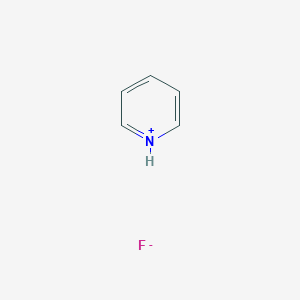

Pyridine hydrofluoride refers to compounds involving pyridine (a basic heterocyclic organic compound with the chemical formula C5H5N) that have been reacted or complexed with hydrofluoric acid or fluorine sources. This category includes various chemical reactions, synthesis methods, and studies on the molecular structure and properties of pyridine and its fluorinated derivatives.

Synthesis Analysis

Pyridine derivatives are synthesized through various methods, including metal-free regio- and chemoselective hydroboration of pyridines catalyzed by N-heterocyclic phosphenium triflates. This process is efficient under ambient conditions and demonstrates good functional group tolerance, leading to selective 1,4-hydroboration products (Rao, Chong, & Kinjo, 2018). Another example involves the use of perfluoro-4-isopropylpyridine for the two-step synthesis of macrocyclic systems bearing pyridine sub-units, showcasing the versatility of pyridine in forming complex structures (Chambers et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridine and its complexes, such as the pyridine-bromine trifluoride (1/1) complex, has been characterized, revealing isolated non-planar molecules linked via hydrogen bonds. Quantum chemical calculations and spectroscopy techniques confirm these structural details, highlighting the stability of intramolecular hydrogen bonds (Ivlev et al., 2018).

Chemical Reactions and Properties

Pyridine hydrofluoride reacts in various ways, including fluorination, halofluorination, and nitrofluorination of olefins, demonstrating its utility as a versatile reagent in organic synthesis. These reactions enable the synthesis of a wide range of fluorinated organic compounds, showcasing the chemical reactivity and applicability of pyridine hydrofluoride in organic chemistry (Olah et al., 1979).

Physical Properties Analysis

The physical properties of pyridine hydrofluoride derivatives are closely related to their molecular structures. Studies on complexes, such as boron difluoride adducts of pyridine-substituted ligands, provide insights into property modulation via protonation and coordination chemistry. Such studies illustrate how the physical and electronic properties of pyridine derivatives can be tailored for specific applications (Barbon et al., 2017).

Chemical Properties Analysis

The chemical properties of pyridine hydrofluoride derivatives are influenced by their interactions and reactions with other chemicals. For instance, the formation of hypervalent complexes through intermolecular silicon-nitrogen interaction demonstrates the potential of pyridine hydrofluoride in supramolecular chemistry. This highlights the role of pyridine as a versatile ligand capable of forming stable complexes with various metals (Nakash & Goldvaser, 2004).

科学的研究の応用

- HF-ピリジンは、高原子価ヨウ素(III)試薬と組み合わせて、パラ置換フェノールのイプソフッ素化を促進します。 この反応は、有機合成における重要な中間体であるシクロヘキサジエノンへのアクセスを提供します .

- 金属系触媒などのナノ粒子は、多成分反応による多官能化ピリジンの合成について調査されてきました。 これらの反応により、様々なピリジン誘導体を効率的に構築することができます .

フッ素化反応

触媒

フェノールのイプソフッ素化

多官能化ピリジン

作用機序

Target of Action

Pyridine Hydrofluoride, also known as HF-Pyridine or Olah’s reagent , is primarily used as a fluorinating agent . It targets various organic compounds, including amino alcohols, 2,2-diaryl-1,3-dithiolanes, and ketoximes . It is involved in the preparation of beta-fluoroamines via reaction with amino alcohols .

Mode of Action

The compound interacts with its targets through a process known as fluorination . In this process, a fluorine atom from the Pyridine Hydrofluoride molecule is introduced into the target molecule, resulting in the formation of a new fluorinated compound . For instance, it is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .

Result of Action

The primary result of Pyridine Hydrofluoride’s action is the fluorination of target molecules . This can lead to the creation of new compounds with altered properties. For example, it is used to prepare beta-fluoroamines via reaction with amino alcohols . The fluorination process can also result in the formation of gem-difluorides when reacted with ketoximes in the presence of nitrosonium tetrafluorborate .

Action Environment

The action of Pyridine Hydrofluoride can be influenced by various environmental factors. For instance, the compound is stable up to 50°C , suggesting that temperature can affect its stability and efficacy. Furthermore, the compound is a liquid at room temperature and is in equilibrium with gaseous , indicating that changes in pressure or state could potentially influence its action.

特性

IUPAC Name |

pyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32001-55-1, 62778-11-4, 110-86-1 (Parent) | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3067653 | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32001-55-1, 62778-11-4 | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)